molecular formula C20H23N5O2 B1437476 (S)-methyl 2-((2'-(2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)-3-methylbutanoate CAS No. 1111177-24-2

(S)-methyl 2-((2'-(2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)-3-methylbutanoate

Cat. No.: B1437476
CAS No.: 1111177-24-2
M. Wt: 365.4 g/mol
InChI Key: YLOGVWUOTUZZDO-SFHVURJKSA-N
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Description

(S)-methyl 2-((2’-(2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)-3-methylbutanoate is a complex organic compound featuring a tetrazole ring, biphenyl structure, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-((2’-(2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)-3-methylbutanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a biphenyl derivative with a tetrazole precursor under controlled conditions to form the tetrazole-biphenyl intermediate. This intermediate is then reacted with a methyl ester derivative to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-((2’-(2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-methyl 2-((2’-(2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)-3-methylbutanoate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-methyl 2-((2’-(2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The tetrazole ring and biphenyl structure allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-methyl 2-((2’-(2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)-3-methylbutanoate
  • ®-methyl 2-((2’-(2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)-3-methylbutanoate
  • (S)-ethyl 2-((2’-(2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)-3-methylbutanoate

Uniqueness

The uniqueness of (S)-methyl 2-((2’-(2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)-3-methylbutanoate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinity, and biological activity, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

methyl (2S)-3-methyl-2-[N-methyl-4-[2-(2H-tetrazol-5-yl)phenyl]anilino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13(2)18(20(26)27-4)25(3)15-11-9-14(10-12-15)16-7-5-6-8-17(16)19-21-23-24-22-19/h5-13,18H,1-4H3,(H,21,22,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOGVWUOTUZZDO-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N(C)C1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)N(C)C1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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